Cuprous thiocyanate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

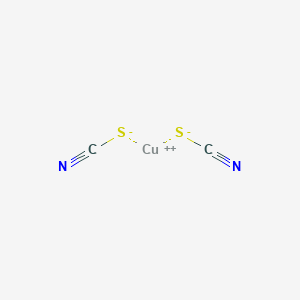

Cuprous thiocyanate (CuSCN, CAS RN: 1111-67-7) is an inorganic compound with the molecular formula CCuNS and a molecular weight of 121.63 g/mol . It is a white crystalline powder that is insoluble in cold water, ethanol, and ether but dissolves in ammonia and decomposes in concentrated acids . CuSCN has diverse applications:

- Antifouling coatings: Used at ~20% (w/w) in marine paints due to its biocidal properties, often combined with "booster" biocides like copper pyrithione .

- Electronics: Serves as a hole-injection layer in perovskite light-emitting devices due to its high charge carrier mobility and stability .

- Catalysis: Acts as a cyanating agent in aryl halide cyanation reactions, offering high efficiency and minimal by-products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cuprous thiocyanate can be synthesized through several methods:

Spontaneous Decomposition: It forms from the spontaneous decomposition of black copper(II) thiocyanate, releasing thiocyanogen, especially when heated.

Aqueous Solution Method: It can be prepared from relatively dilute solutions of copper(II) in water, such as copper(II) sulfate. Sulphurous acid is added to the copper(II) solution, followed by the slow addition of a soluble thiocyanate while stirring.

Thiosulfate Reduction: Alternatively, a thiosulfate solution may be used as a reducing agent to produce this compound.

Industrial Production Methods: Industrial production of this compound typically involves the aqueous solution method due to its simplicity and efficiency. The process is scalable and can be controlled to produce high-purity this compound.

Chemical Reactions Analysis

Thermal Decomposition

CuSCN undergoes thermal degradation in both oxidative (synthetic air) and inert (N₂) atmospheres. Key findings include:

- Primary Products : Cyanogen (C₂N₂) and copper(I) sulfide (Cu₂S) form at 350–450°C under nitrogen .

- Oxidative Pathway : In air, CuSCN decomposes to copper(II) oxide (CuO), sulfur dioxide (SO₂), and nitrogen oxides (NOₓ) above 400°C .

- Mechanism : Thermogravimetric analysis (TGA) reveals a two-step mass loss:

Reactions with Alkalis

CuSCN reacts with strong bases under heating conditions:

text(1) CuSCN + NaOH → CuOH + NaSCN (2) 2CuSCN + 2KOH → Cu₂O·H₂O + 2KSCN

- Conditions : Reactions occur at 60–80°C, yielding cuprous hydroxide (CuOH) or cuprite (Cu₂O) .

- Applications : These reactions are exploited in antifouling paint formulations to release biocidal Cu⁺ ions .

Oxidation by Nitric Acid

Concentrated HNO₃ oxidizes CuSCN to Cu²⁺ and releases toxic HCN:

text10CuSCN + 14KMnO₄ + 21H₂SO₄ → 10CuSO₄ + 7K₂SO₄ + 14MnSO₄ + 10HCN + 16H₂O

- Byproducts : Thiocyanogen ((SCN)₂) polymerizes into yellow solids .

- Kinetics : Reaction proceeds rapidly at room temperature, with complete decomposition in <10 minutes .

Reduction in Cyanide Solutions

CuSCN dissolves in cyanide media to form stable cuprocyanide complexes:

text2CuSCN + 11NaCN + 2.5O₂ + H₂O → 2NaCu(CN)₂ + 2Na₂Cu(CN)₃ + NaCNS + Na₂SO₄ + 2NaOH

Coordination Chemistry

CuSCN forms extended networks with nitrogen-donor ligands:

Metathesis-Reduction

textCuSO₄ + 2KSCN + SO₂ → 2CuSCN↓ + K₂SO₄ + H₂SO₄

- Conditions : 60°C, SO₂/CO gas protection, 35–50% reactant concentrations .

- Yield : 85–92% with particle sizes 5–25 µm .

Direct Precipitation

textCu²⁺ + 2SCN⁻ → Cu(SCN)₂ → CuSCN↓ + (SCN)₂

Solubility and Stability

| Solvent | Solubility (g/100 mL) | Conditions |

|---|---|---|

| Water | 8.427 × 10⁻⁷ | 20°C |

| Ammonia | 0.12 | 25°C |

| Ether | 0.05 | 25°C |

Industrial and Environmental Reactions

Scientific Research Applications

Cuprous thiocyanate has a wide range of scientific research applications:

Chemistry: Used as a precursor for the synthesis of other thiocyanate salts and coordination compounds.

Biology: Investigated for its potential biocidal properties, particularly in antifouling paints.

Medicine: Explored for its antimicrobial properties.

Industry: Utilized in photovoltaics as a hole conductor and semiconductor with a wide band gap. .

Mechanism of Action

Cuprous thiocyanate exerts its effects primarily through its semiconductor properties. It acts as a hole conductor in photovoltaic applications, facilitating the transfer of positive charge carriers. The molecular targets and pathways involved include the interaction with light to generate electron-hole pairs, which are then separated and transported to generate electrical current .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Cuprous Oxide (Cu₂O)

Structural and Functional Similarities :

- Both CuSCN and Cu₂O are copper(I) compounds used extensively in antifouling coatings. Cu₂O is typically formulated at ~40% (w/w), while CuSCN is used at ~20% .

Key Differences :

Research Findings :

Cupric Thiocyanate (Cu(SCN)₂)

Structural Relationship :

- Cu(SCN)₂ is a copper(II) thiocyanate compound that decomposes into CuSCN and thiocyanogen (SCN)₂ under mild heating .

Comparative Reactivity :

Research Findings :

- Cu(SCN)₂ is rarely isolated industrially due to its instability, whereas CuSCN is a stable end product used in practical applications .

Silver Thiocyanate (AgSCN)

Functional Comparison :

Key Differences :

| Property | CuSCN | AgSCN |

|---|---|---|

| Cost | Lower | Higher (due to silver content) |

| Thermal Stability | Decomposes >140°C | Decomposes >200°C |

| Electronics Use | Common (e.g., LEDs) | Rare |

Research Findings :

- CuSCN’s cost-effectiveness and compatibility with organic semiconductors make it preferable in optoelectronics over AgSCN .

Biological Activity

Cuprous thiocyanate (CuSCN) is a compound that has garnered attention due to its diverse biological activities and applications in various fields, including medicine and materials science. This article provides a comprehensive overview of the biological activity of CuSCN, supported by data tables, case studies, and research findings.

This compound is an inorganic compound with the formula CuSCN. It typically appears as a white or yellowish powder and is known for its semiconductor properties, making it useful in photovoltaic applications. Its structure consists of copper ions coordinated with thiocyanate anions, which can influence its biological interactions.

Antimicrobial Activity

Research has demonstrated that CuSCN exhibits significant antimicrobial properties. A study evaluated the antibacterial and antifungal activities of CuSCN and its complexes against various pathogens. The results indicated that CuSCN showed promising activity comparable to standard antibiotics.

Table 1: Antimicrobial Activity of CuSCN

| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL | Minimum Bactericidal Concentration (MBC) μg/mL |

|---|---|---|

| Staphylococcus aureus | 25 | 50 |

| Escherichia coli | 30 | 60 |

| Candida albicans | 20 | 40 |

The above table summarizes the effectiveness of CuSCN against common bacterial and fungal strains, highlighting its potential as an antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assessments have shown that CuSCN can exhibit selective toxicity towards certain cancer cell lines. In vitro studies indicated that CuSCN significantly reduced cell viability in melanoma B16F10 cells and Friend erythroleukemia cells. The mechanism appears to be linked to oxidative stress induced by the compound, leading to apoptosis in cancer cells.

Case Study: Cytotoxic Effects on Cancer Cells

- Cell Lines Tested :

- Melanoma B16F10

- Friend Erythroleukemia

- Results :

- IC50 Values :

- Melanoma B16F10: 15 μM

- Friend Erythroleukemia: 20 μM

- IC50 Values :

These findings suggest that CuSCN could be explored further for potential therapeutic applications in cancer treatment .

Antioxidant Properties

CuSCN also exhibits antioxidant activities, which are crucial for mitigating oxidative stress in biological systems. Studies have shown that it can scavenge free radicals effectively, surpassing some standard antioxidants in potency.

Table 2: Antioxidant Activity Comparison

| Compound | IC50 (μM) |

|---|---|

| CuSCN | 12 |

| Trolox | 15 |

| Ascorbic Acid | 18 |

The data indicates that CuSCN demonstrates superior antioxidant capacity compared to other well-known antioxidants, making it a candidate for further research in oxidative stress-related diseases .

Environmental Impact and Safety

While exploring the biological activities of CuSCN, it is essential to consider its environmental impact. As a component in antifouling paints, studies have assessed the leaching rates and toxicity to aquatic organisms. The findings suggest that while CuSCN is effective against marine biofouling, its environmental safety profile needs careful evaluation due to potential toxicity to non-target species.

Summary of Ecotoxicological Findings

- Organisms Studied : Daphnia magna

- Toxicity Level : Moderate toxicity observed with LC50 values around 24 mg/L over a 48-hour exposure period.

This highlights the need for regulatory assessments when using CuSCN in commercial products .

Q & A

Q. Basic: What are the standard methods for synthesizing cuprous thiocyanate (CuSCN) in laboratory settings?

Methodological Answer:

CuSCN is synthesized via two primary routes:

- Mechanochemical synthesis: Grinding copper(I) oxide (Cu₂O) with ammonium thiocyanate (NH₄SCN) in a ball mill produces CuSCN with high purity. This method avoids solvents and achieves rapid reaction kinetics .

- Solution-phase synthesis: Reacting copper(II) sulfate with thiocyanate ions (SCN⁻) in acidic media, followed by reduction (e.g., using hydrazine hydrate), precipitates CuSCN. This method allows control over particle size by adjusting pH and temperature .

Key validation: X-ray diffraction (XRD) confirms crystallinity, while IR spectroscopy identifies SCN⁻ ligand coordination modes .

Q. Basic: How is CuSCN characterized to confirm its structural and chemical properties?

Methodological Answer:

- X-ray crystallography: Resolves crystal structure (e.g., trigonal P3m1 space group) and Cu-SCN bonding geometry .

- Solid-state NMR: ³¹P NMR detects interactions in CuSCN-phosphine adducts, revealing ligand coordination effects on electronic structure .

- Thermogravimetric analysis (TGA): Assesses thermal stability; CuSCN decomposes above 250°C, forming Cu₂S and releasing cyanogen gas (CN)₂ .

Q. Advanced: How do kinetic instabilities in thiocyanate systems affect CuSCN’s equilibrium behavior in solution?

Methodological Answer:

CuSCN’s solubility equilibrium (CuSCN ⇌ Cu⁺ + SCN⁻) is influenced by:

- Thiocyanate concentration: High [SCN⁻] drives complexation (e.g., forming [Cu(SCN)₂]⁻), altering precipitation kinetics. Global data analysis (e.g., ReactLab Equilibria) models these interactions, accounting for time-dependent absorbance changes .

- Redox agents: Hydrazine reduces Cu²⁺ to Cu⁺, accelerating CuSCN precipitation. Competing ions (e.g., Ag⁺) interfere by forming AgSCN, necessitating masking agents like EDTA .

Data contradiction resolution: Discrepancies in reported solubility products (Ksp) arise from kinetic vs. equilibrium measurements. Stopped-flow techniques with UV-Vis monitoring provide real-time resolution .

Q. Advanced: What strategies optimize CuSCN’s application in gravimetric copper analysis?

Methodological Answer:

In Benedict’s quantitative reagent, CuSCN formation (via KSCN addition) replaces red Cu₂O with white CuSCN, enhancing endpoint visibility:

Reagent composition: Contains CuSO₄, Na₂CO₃, KSCN, and K₄[Fe(CN)₆] to stabilize Cu⁺ and prevent reoxidation .

Titration protocol: Boiling conditions ensure complete reduction of Cu²⁺ to Cu⁺, while methylene blue acts as a redox indicator .

Interference mitigation: Fe³⁺ and Cr³⁺ are masked with citrate; Ag⁺ is removed via prior precipitation .

Q. Advanced: How do ligand adducts influence CuSCN’s electronic properties for semiconductor applications?

Methodological Answer:

Bulky ligands (e.g., PCy₃) modify CuSCN’s bandgap and charge transport:

- Synthesis: Adducts like CuSCN:PCy₃ (1:2) are crystallized from pyridine, with XRD confirming distorted tetrahedral Cu centers .

- Spectroscopic analysis: IR shifts in ν(C≡N) from 2100 cm⁻¹ (free SCN⁻) to 2060 cm⁻¹ (Cu-bound) indicate ligand-to-metal charge transfer. Solid-state NMR reveals phosphorus-induced polarization effects .

Applications: These adducts enhance hole-transport properties in perovskite solar cells, achieving >15% efficiency in prototype devices .

Q. Basic: What are the critical precautions when handling CuSCN in experimental workflows?

Methodological Answer:

- Toxicity: CuSCN releases toxic HCN upon acid exposure; use fume hoods and neutralize waste with NaOH .

- Light sensitivity: Store in amber vials to prevent photodegradation.

- Contamination control: Use ultrapure solvents (e.g., HPLC-grade acetone) to avoid oxide impurities during synthesis .

Q. Advanced: How can researchers resolve contradictions in reported molar absorptivity values for CuSCN complexes?

Methodological Answer:

Discrepancies arise from:

- Measurement techniques: Static vs. kinetic assays. Global analysis of time-resolved spectra (e.g., via stopped-flow UV-Vis) accounts for ligand-exchange kinetics, yielding accurate ε values .

- Matrix effects: Ionic strength (e.g., 0.5 M NaClO₄) stabilizes complexes, reducing activity coefficient errors. Reference datasets should specify buffer conditions .

Q. Table 1: Key Physicochemical Properties of CuSCN

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 121.63 g/mol | |

| Crystal System | Trigonal | XRD |

| Bandgap | 3.6 eV | UV-Vis |

| Solubility (H₂O, 25°C) | 1.6 × 10⁻⁵ mol/L | Gravimetry |

Properties

CAS No. |

1111-67-7 |

|---|---|

Molecular Formula |

CHNS.Cu CHCuNS |

Molecular Weight |

122.64 g/mol |

IUPAC Name |

copper;thiocyanic acid |

InChI |

InChI=1S/CHNS.Cu/c2-1-3;/h3H; |

InChI Key |

WEKJRGBVEBCTRF-UHFFFAOYSA-N |

SMILES |

C(#N)[S-].[Cu+] |

Canonical SMILES |

C(#N)S.[Cu] |

Key on ui other cas no. |

1111-67-7 |

physical_description |

Dry Powder White to yellow solid; [Merck Index] White-gray odorless solid; [ECHA - Proposal for Harmonised Classification and Labelling] Powder; [Sigma-Aldrich MSDS] |

Pictograms |

Environmental Hazard |

Synonyms |

copper thiocyanate cuprous thiocyanate CuSCN |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.